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molecular formula C10H10BrNO B1268650 1-(3-Bromophenyl)pyrrolidin-2-one CAS No. 38348-83-3

1-(3-Bromophenyl)pyrrolidin-2-one

Cat. No. B1268650
M. Wt: 240.1 g/mol
InChI Key: QKSLLUAHJIQQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877742B2

Procedure details

To a stirring solution of 1,3-dibromobenzene (3 g, 12.72 mmol) in 1,4-dioxane (100 mL) was added 2-pyrrolidinone (0.975 mL, 12.72 mmol), palladium(II) acetate (0.143 g, 0.636 mmol), xantphos (0.736 g, 1.272 mmol) and cesium carbonate (8.29 g, 25.4 mmol). The mixture was then heated at 100° C. overnight. The reaction mixture was diluted with ethyl acetate (100 mL). The organic phase was washed with water (100 mL). The organic phase was collected, and the aqueous phase further extracted with ethyl acetate (2×50 mL). The organic phases were combined, dried over MgSO4, filtered and removed solvent under vacuo. The residue was purified on silica gel, eluting with a gradient of 0-40% ethyl acetate in cyclohexane to give the title compound (2.06 g). LCMS (A): m/z (M+H)+ 240/242, C10H10BrNO requires 239/241 (acidic).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.975 mL
Type
reactant
Reaction Step One
Quantity
0.736 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.143 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.[NH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Br:8][C:4]1[CH:3]=[C:2]([N:9]2[CH2:13][CH2:12][CH2:11][C:10]2=[O:14])[CH:7]=[CH:6][CH:5]=1 |f:3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
0.975 mL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0.736 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
cesium carbonate
Quantity
8.29 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.143 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase further extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removed solvent under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-40% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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